molecular formula C10H20ClFN2O2 B1485042 Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride CAS No. 2098129-17-8

Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride

Cat. No. B1485042
CAS RN: 2098129-17-8
M. Wt: 254.73 g/mol
InChI Key: INYUIUMMXFSGEL-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride” is likely a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tert-butyl group, which is a branched alkyl group. The presence of an aminomethyl group indicates that there is an amino group (-NH2) attached to a methyl group (-CH2-). The compound also contains a carboxylate ester group, which is derived from carboxylic acids and alcohols .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, the tert-butyl group, the aminomethyl group, and the carboxylate ester group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amino group might participate in reactions with acids, while the ester group might undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester group might make it more soluble in polar solvents .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Synthons for Medicinal Chemistry : The compound is involved in the synthesis of 4-fluoropyrrolidine derivatives, which are valuable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. This process includes the synthesis of N-protected 4-fluoropyrrolidine derivatives through double fluorination, leading to intermediates useful for the creation of various medicinal compounds in high yields (R. Singh & T. Umemoto, 2011).

  • Vinylfluoro Group as an Acetonyl Cation Equivalent : Demonstrates the use of tert-butyl derivatives in the stereoselective synthesis of pipecolic acid derivatives, illustrating their utility in creating complex chemical structures with potential applications in drug synthesis (N. Purkayastha et al., 2010).

Structural Studies and Biological Evaluation

  • X-ray Diffraction and Biological Evaluation : Tert-butyl derivatives have been characterized through spectroscopic evidence and X-ray diffraction, revealing their structural details. These studies also extend to biological evaluation, such as examining antibacterial and anthelmintic activities, highlighting the importance of these compounds in developing new therapeutics (C. Sanjeevarayappa et al., 2015).

Chemical Synthesis and Configuration Determination

  • Absolute Configuration Determination : Studies on the determination of absolute configuration of fluoropyrrolidine derivatives and their synthesis methodologies provide crucial insights into the chiral nature of these compounds, which is essential for their application in asymmetric synthesis and pharmaceutical development (P. Procopiou et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, dust formation should be avoided. If it’s a liquid, it might produce hazardous vapors .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2.ClH/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13;/h4-7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYUIUMMXFSGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride
Reactant of Route 2
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride
Reactant of Route 3
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride
Reactant of Route 4
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride
Reactant of Route 5
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride
Reactant of Route 6
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate hydrochloride

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